![molecular formula C12H14N2O2 B7460185 4-butyryl-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B7460185.png)
4-butyryl-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-butyryl-3,4-dihydroquinoxalin-2(1H)-one is a compound that has been extensively studied due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the quinoxaline family. This compound has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 4-butyryl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects
4-butyryl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butyryl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Moreover, it has been extensively studied and its biological activities have been well characterized. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for the study of 4-butyryl-3,4-dihydroquinoxalin-2(1H)-one. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its effects. Another direction is to explore its potential therapeutic applications in other diseases such as cancer and diabetes. Moreover, it would be interesting to investigate its effects in human clinical trials to determine its safety and efficacy.
Synthesis Methods
The synthesis of 4-butyryl-3,4-dihydroquinoxalin-2(1H)-one involves the reaction of 4-bromo-3-nitrobenzoic acid with butyric anhydride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as iron powder to obtain the final product. This method has been shown to be efficient and reproducible.
Scientific Research Applications
4-butyryl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
4-butanoyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-12(16)14-8-11(15)13-9-6-3-4-7-10(9)14/h3-4,6-7H,2,5,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTZQYUYEFTJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butanoyl-1,2,3,4-tetrahydroquinoxalin-2-one |
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